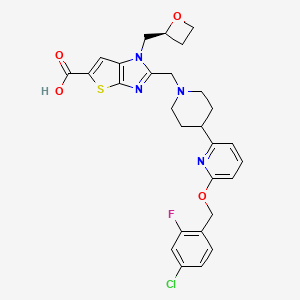
GLP-1R agonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLP-1R agonist 5 is a compound that targets the glucagon-like peptide-1 receptor (GLP-1R). This receptor is a class B G-protein coupled receptor primarily expressed in pancreatic β-cells. Activation of GLP-1R by its agonists, such as this compound, stimulates insulin secretion and promotes β-cell survival and proliferation. This compound has shown promise in the treatment of metabolic diseases, including type 2 diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1R agonist 5 involves a combinatorial peptide screening approach coupled with chemical exploration. One of the synthetic routes includes the modification of the N-terminal domain of GLP-1 variants. For instance, a highly active GLP-1 analogue was synthesized by replacing the native glutamate residue with cysteic acid . The reaction conditions typically involve peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and subsequent chemical modifications.
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant expression followed by chemical modifications. A semisynthesis protocol involves the recombinant expression of the linear peptide, followed by the attachment of a polyethylene glycol (PEG)-fatty acid staple in a subsequent chemical reaction step .
Chemical Reactions Analysis
Types of Reactions
GLP-1R agonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s stability and activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide structure.
Substitution: Amino acid substitution is a common modification to enhance the peptide’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The reaction conditions often involve controlled pH, temperature, and solvent systems to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include modified GLP-1R agonist peptides with enhanced stability, activity, and specificity for the GLP-1 receptor .
Scientific Research Applications
GLP-1R agonist 5 has a wide range of scientific research applications, including:
Chemistry: Used in the study of peptide-receptor interactions and the development of novel peptide-based therapeutics.
Biology: Investigated for its role in regulating glucose homeostasis, insulin secretion, and β-cell proliferation.
Medicine: Clinically evaluated for the treatment of type 2 diabetes, obesity, and other metabolic disorders. .
Mechanism of Action
GLP-1R agonist 5 exerts its effects by binding to the GLP-1 receptor, which is widely expressed in pancreatic β-cells and other tissues. Upon binding, it activates the receptor, leading to the stimulation of insulin secretion, inhibition of glucagon release, and promotion of β-cell proliferation and survival. The molecular targets and pathways involved include the activation of G-protein coupled signaling pathways, which enhance glucose-dependent insulin secretion and improve glucose homeostasis .
Comparison with Similar Compounds
GLP-1R agonist 5 can be compared with other similar compounds, such as:
Exenatide: A GLP-1R agonist used for the treatment of type 2 diabetes. It has a shorter half-life compared to this compound.
Liraglutide: Another GLP-1R agonist with a longer half-life and additional benefits in weight management.
Semaglutide: A long-acting GLP-1R agonist with robust effects on glycemic control and weight reduction.
Tirzepatide: A dual GIP/GLP-1 receptor co-agonist that has shown superior efficacy in reducing blood glucose levels and body weight compared to selective GLP-1R agonists
This compound is unique in its specific modifications and enhanced stability, making it a promising candidate for further therapeutic development.
Properties
Molecular Formula |
C28H28ClFN4O4S |
|---|---|
Molecular Weight |
571.1 g/mol |
IUPAC Name |
2-[[4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C28H28ClFN4O4S/c29-19-5-4-18(21(30)12-19)16-38-26-3-1-2-22(31-26)17-6-9-33(10-7-17)15-25-32-27-23(13-24(39-27)28(35)36)34(25)14-20-8-11-37-20/h1-5,12-13,17,20H,6-11,14-16H2,(H,35,36)/t20-/m0/s1 |
InChI Key |
XDUHBKWWVVXGIF-FQEVSTJZSA-N |
Isomeric SMILES |
C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F)SC(=C3)C(=O)O |
Canonical SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)C=C(S5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Leu3]-Oxytocin](/img/structure/B12424048.png)
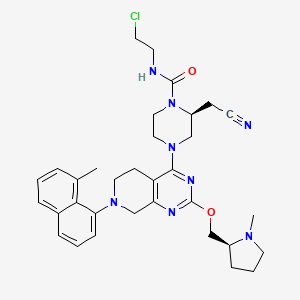
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
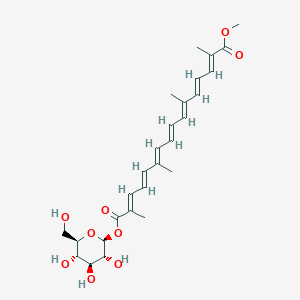
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
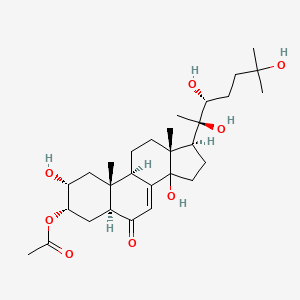
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
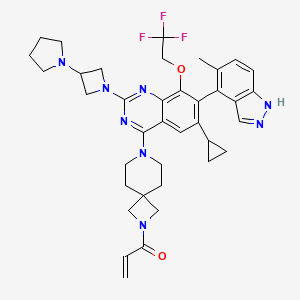
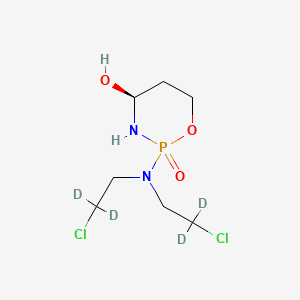
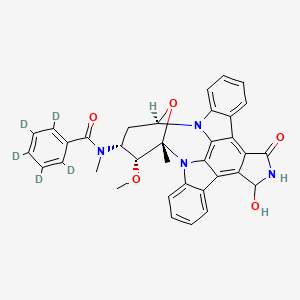
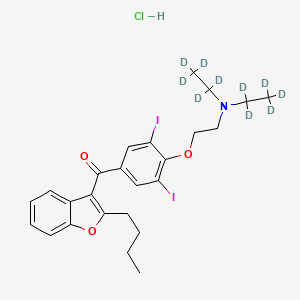
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
